3-Bromo-m-terphenyl physical and chemical properties
3-Bromo-m-terphenyl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups at the meta positions. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid terphenyl backbone provides a well-defined three-dimensional structure, while the reactive carbon-bromine bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and safety properties of 3-Bromo-m-terphenyl, offering insights for its effective use in research and development.
Molecular Structure and Properties
The structural arrangement of 3-Bromo-m-terphenyl, with its interconnected phenyl rings, imparts specific physical and chemical characteristics crucial for its application in synthesis.
dot graph 3_Bromo_m_terphenyl_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Central Ring C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];
// Phenyl Group 1 C7 [label="C", pos="-1.73, -1!", fillcolor="#F1F3F4"]; C8 [label="C", pos="-2.6, -0.5!", fillcolor="#F1F3F4"]; C9 [label="C", pos="-2.6, 0.5!", fillcolor="#F1F3F4"]; C10 [label="C", pos="-1.73, 1!", fillcolor="#F1F3F4"]; C11 [label="C", pos="-0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C2 C12 [label="C", pos="-0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C3
// Phenyl Group 2 C13 [label="C", pos="1.73, 1!", fillcolor="#F1F3F4"]; C14 [label="C", pos="2.6, 0.5!", fillcolor="#F1F3F4"]; C15 [label="C", pos="2.6, -0.5!", fillcolor="#F1F3F4"]; C16 [label="C", pos="1.73, -1!", fillcolor="#F1F3F4"]; C17 [label="C", pos="0.87, -1.5!", fillcolor="#F1F3F4"]; // This is C5 C18 [label="C", pos="0.87, 1.5!", fillcolor="#F1F3F4"]; // This is C6
// Bromine Br [label="Br", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Central Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for Phenyl Group 1 (attached to C3) C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;
// Edges for Phenyl Group 2 (attached to C5) C5 -- C16; C16 -- C15; C15 -- C14; C14 -- C13; C13 -- C6;
// Edge for Bromine C4 -- Br;
// Add invisible nodes and edges for double bonds to approximate appearance node [shape=plaintext, label=""]; e1 [pos="-0.435,0.75!"]; e2 [pos="-0.87,0!"]; e3 [pos="-0.435,-0.75!"]; e4 [pos="0.435,-0.75!"]; e5 [pos="0.87,0!"]; e6 [pos="0.435,0.75!"]; C1 -- e1 -- C2; C3 -- e3 -- C4; C5 -- e5 -- C6; } end_dot Caption: Molecular Structure of 3-Bromo-m-terphenyl.
Physical and Chemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 98905-03-4 | [1][2] |
| Molecular Formula | C18H13Br | [1][2] |
| Molecular Weight | 309.2 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 112.0 to 116.0 °C | [3] |
| Boiling Point | 413.1 ± 14.0 °C (Predicted) | [4] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water. Soluble in common aromatic solvents. | [5] |
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of 3-Bromo-m-terphenyl.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a terphenyl structure is complex due to the overlapping signals of the aromatic protons. The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and integrations are crucial for confirming the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the quaternary carbons where the phenyl rings are attached will also be identifiable.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the rings (around 1600-1450 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 1000 cm⁻¹).
Synthesis and Purification
The synthesis of terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.[6] A common and versatile method for preparing unsymmetrical terphenyls like 3-Bromo-m-terphenyl is the Suzuki cross-coupling reaction.[6]
Representative Suzuki Coupling Protocol
This protocol describes a general approach for the synthesis of 3-Bromo-m-terphenyl.
Reactants:
-
1,3-Dibromobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
Inert Atmosphere: The reaction vessel is charged with the reactants and purged with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: 1,3-Dibromobenzene, phenylboronic acid (1 equivalent), the palladium catalyst, and the base are added to the solvent.
-
Heating: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically 80-110 °C) and stirred for several hours until reaction completion is observed (monitored by TLC or GC-MS).
-
Work-up: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield pure 3-Bromo-m-terphenyl.
Chemical Reactivity and Applications
The primary site of reactivity on 3-Bromo-m-terphenyl is the carbon-bromine bond. This aryl bromide readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of more complex, functionalized molecules.
-
Suzuki Coupling: Further reaction with another equivalent of an arylboronic acid can replace the bromine atom, leading to the formation of unsymmetrical quaterphenyls.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the introduction of nitrogen-containing functional groups.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to terphenyls with alkyne moieties, which are useful in materials science and as precursors for other functional groups.
-
Heck Coupling: Reaction with alkenes can be used to append vinyl groups to the terphenyl core.
These reactions are instrumental in building molecules for various applications:
-
Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated terphenyl core is a common structural motif in materials designed for OLEDs, where it can serve as part of the host or emissive layer.
-
Liquid Crystals: Substituted terphenyls are investigated for their liquid crystalline properties.[7]
-
Drug Discovery: The terphenyl scaffold provides a rigid framework for positioning functional groups in three-dimensional space, which can be used to design ligands that interact with biological targets such as proteins and enzymes.
Safety and Handling
3-Bromo-m-terphenyl is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Keep away from strong oxidizing agents.[8]
-
Store in a tightly closed container in a cool, dry place.[8]
-
Always consult the material safety data sheet (MSDS) before handling this compound.[8][9][10][11]
References
-
Boron Molecular. (n.d.). 3-bromo-m-terphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21536913, 3-Bromo-m-terphenyl. Retrieved from [Link]
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ChemBK. (2024). 3,3''-Dibromo-m-terphenyl. Retrieved from [Link]
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Sinfoo Biotech. (n.d.). 3-Bromo-m-terphenyl, (CAS# 98905-03-4). Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-m-terphenyl (C18H13Br). Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Terphenyls. Retrieved from [Link]
- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12088545, 1,1':3',1''-Terphenyl, 3,3''-dibromo-. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-p-terphenyl - Vapor Phase IR. Retrieved from [Link]
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Zhengzhou Haikuo Optoelectronic Material Co., Ltd. (n.d.). 3-bromo-m-terphenyl. Retrieved from [Link]
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Wikipedia. (n.d.). m-Terphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. Retrieved from [Link]
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Boron Molecular. (n.d.). 3-bromo-p-terphenyl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7076, m-Terphenyl. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S26. 1H NMR spectrum of p-terphenyl. Retrieved from [Link]
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SpectraBase. (n.d.). m-Terphenyl - Optional[1H NMR]. Retrieved from [Link]
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